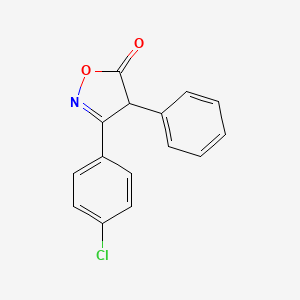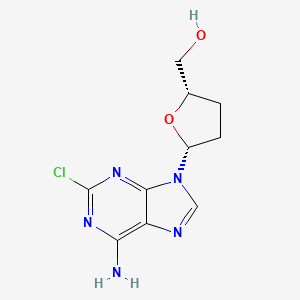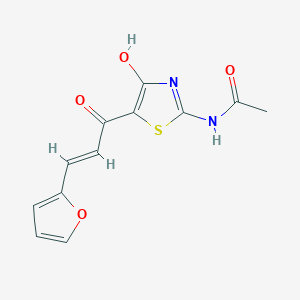
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a complex organic compound that features a furan ring, a thiazole ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with various reagents to form the thiazole ring, followed by acylation to introduce the acetamide group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as phenylselenophenol iron complex under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .
化学反応の分析
Types of Reactions
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .
科学的研究の応用
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different functional groups.
Acetamide derivatives: Compounds with the acetamide group but different aromatic rings.
Uniqueness
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is unique due to its combination of furan, thiazole, and acetamide groups, which confer specific chemical and biological properties.
特性
分子式 |
C12H10N2O4S |
|---|---|
分子量 |
278.29 g/mol |
IUPAC名 |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H10N2O4S/c1-7(15)13-12-14-11(17)10(19-12)9(16)5-4-8-3-2-6-18-8/h2-6,17H,1H3,(H,13,14,15)/b5-4+ |
InChIキー |
DDPSWCHBLGJHTJ-SNAWJCMRSA-N |
異性体SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)/C=C/C2=CC=CO2)O |
正規SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


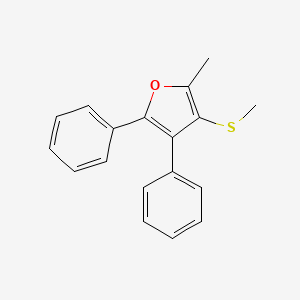
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
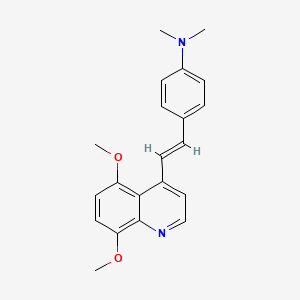
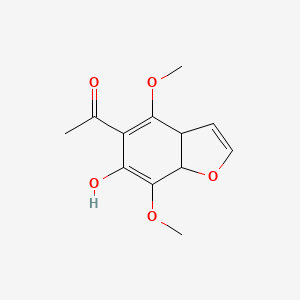
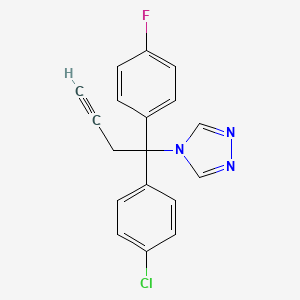
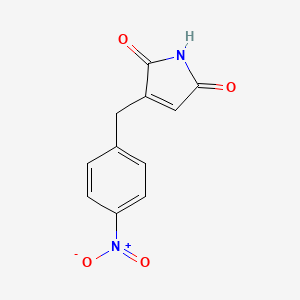
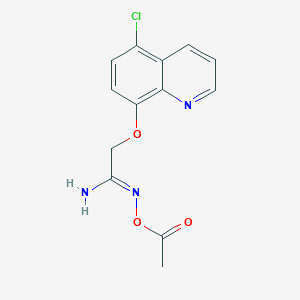
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
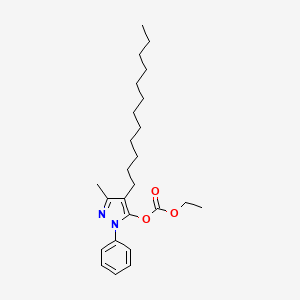
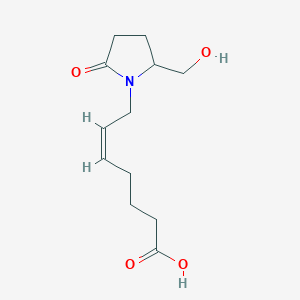
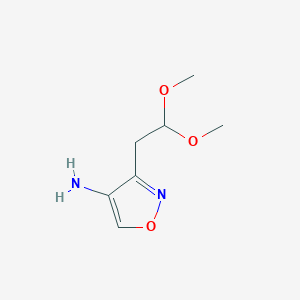
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
